molecular formula C16H14BrN3. HBr B600791 7-Bromo Epinastine CAS No. 1217052-16-8

7-Bromo Epinastine

Cat. No. B600791
M. Wt: 328.21 80.91
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

7-Bromo Epinastine is a synthetic drug with a heterocyclic structure . It is an impurity of Epinastine , which is a non-sedating ophthalmic antihistamine .


Synthesis Analysis

The synthesis of 7-Bromo Epinastine involves the asymmetric reduction of the cyclic imine using asymmetric transfer hydrogenation conditions .


Molecular Structure Analysis

The molecular formula of 7-Bromo Epinastine is C16H14BrN3 . The molecule contains a total of 37 bonds, including 23 non-H bonds, 13 multiple bonds, 1 double bond, and 12 aromatic bonds .

  • It prevents the release of pro-inflammatory chemical mediators from the blood vessel to halt the progression of the allergic response .


Physical And Chemical Properties Analysis

The molecular weight of 7-Bromo Epinastine is 328.21 g/mol . It is a solid at room temperature . The melting point is 257 °C and the boiling point is 231.1 °C .

Scientific Research Applications

1. Pharmacokinetics and Bioequivalence

Epinastine has been studied for its pharmacokinetic properties, particularly its bioequivalence in different formulations. A study showed that different formulations of epinastine hydrochloride tablets exhibited similar dissolution profiles and pharmacokinetic parameters, indicating bioequivalence (Kang et al., 2006).

2. Effects on Sensory Neurons

Research has explored the effects of epinastine hydrochloride on sensory neurons. It was found to inhibit neurite growth in murine dorsal root ganglion neurons without showing neurotoxicity, suggesting a potential role in modulating sensory neuron functions (Toyoda et al., 2005).

3. Inhibitory Effects on Eosinophil Chemotaxis

Epinastine has been shown to inhibit eosinophil chemotaxis, a key factor in allergic responses. This effect is particularly observed in atopic dermatitis patients, where it suppresses allergic inflammation not only through antihistamine effects but also by inhibiting eosinophilic chemotaxis (Matsukura et al., 2003).

4. Pharmacological Profile

The pharmacological profile of epinastine, including its antihistaminic, antileukotriene, anti-PAF, and antibradykinin activities, has been extensively studied. This profile contributes to its effectiveness in treating various allergic conditions (Tasaka, 2000).

5. Interaction with Human Serum Albumin

The interaction between epinastine and human serum albumin has been investigated, revealing that epinastine causes conformational changes in the serum albumin. This research contributes to understanding the drug's pharmacodynamics (Ariga et al., 2017).

6. Pharmacokinetics in Different Populations

Population pharmacokinetics of epinastine have been studied in adults and children, providing valuable information for dosing recommendations across different age groups (Sarashina et al., 2005).

7. Novel Drug Delivery Systems

Studies have been conducted on the development of epinastine hydrochloride-releasing contact lenses as an alternative to eye drops for treating allergic conjunctivitis, showing potential for improved drug delivery methods (Minami et al., 2019).

8. Synthesis and Chemical Properties

Research on the synthesis of epinastine HCl, including a new route via dehydroepinastine intermediate, has been conducted, contributing to the understanding of its chemical properties and potential for more cost-effective production (Park et al., 2020).

Safety And Hazards

If the exposure limits of 7-Bromo Epinastine are exceeded, irritation or other symptoms may be experienced. In such cases, a full-face respirator is recommended .

Future Directions

Epinastine is currently used for the prevention of itching associated with allergic conjunctivitis . As 7-Bromo Epinastine is a derivative of Epinastine, it could potentially be studied for similar uses. Additionally, given its inhibitory properties against cancer cells , it could also be explored for its anticancer potential.

properties

IUPAC Name

16-bromo-2,4-diazatetracyclo[12.4.0.02,6.07,12]octadeca-1(14),3,7,9,11,15,17-heptaen-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrN3/c17-12-5-6-14-11(8-12)7-10-3-1-2-4-13(10)15-9-19-16(18)20(14)15/h1-6,8,15H,7,9H2,(H2,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQFMNGNBQOQKRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C3=CC=CC=C3CC4=C(N2C(=N1)N)C=CC(=C4)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Bromo Epinastine

CAS RN

1217052-16-8
Record name 7-Bromo epinastine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1217052168
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-BROMO EPINASTINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0UEF411R2M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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